N-(1-methyl-2-oxoindolin-5-yl)naphthalene-2-sulfonamide N-(1-methyl-2-oxoindolin-5-yl)naphthalene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 921787-43-1
VCID: VC6549166
InChI: InChI=1S/C19H16N2O3S/c1-21-18-9-7-16(10-15(18)12-19(21)22)20-25(23,24)17-8-6-13-4-2-3-5-14(13)11-17/h2-11,20H,12H2,1H3
SMILES: CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Molecular Formula: C19H16N2O3S
Molecular Weight: 352.41

N-(1-methyl-2-oxoindolin-5-yl)naphthalene-2-sulfonamide

CAS No.: 921787-43-1

Cat. No.: VC6549166

Molecular Formula: C19H16N2O3S

Molecular Weight: 352.41

* For research use only. Not for human or veterinary use.

N-(1-methyl-2-oxoindolin-5-yl)naphthalene-2-sulfonamide - 921787-43-1

Specification

CAS No. 921787-43-1
Molecular Formula C19H16N2O3S
Molecular Weight 352.41
IUPAC Name N-(1-methyl-2-oxo-3H-indol-5-yl)naphthalene-2-sulfonamide
Standard InChI InChI=1S/C19H16N2O3S/c1-21-18-9-7-16(10-15(18)12-19(21)22)20-25(23,24)17-8-6-13-4-2-3-5-14(13)11-17/h2-11,20H,12H2,1H3
Standard InChI Key DKWLIMCWXKWMLN-UHFFFAOYSA-N
SMILES CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereoelectronic Properties

N-(1-methyl-2-oxoindolin-5-yl)naphthalene-2-sulfonamide possesses the molecular formula C₁₉H₁₆N₂O₃S and a molecular weight of 352.41 g/mol. Its IUPAC name—N-(1-methyl-2-oxo-3H-indol-5-yl)naphthalene-2-sulfonamide—reflects the integration of a methyl-substituted indolinone moiety linked via a sulfonamide bridge to a naphthalene ring. The stereoelectronic profile arises from:

  • Indolinone core: The 2-oxoindoline system introduces hydrogen-bonding capacity through its lactam group, while the N-methyl substitution enhances lipophilicity.

  • Naphthalene sulfonamide: The sulfonamide group (-SO₂NH-) provides strong electron-withdrawing effects, and the naphthalene system contributes π-π stacking potential.

The Standard InChIKey (DKWLIMCWXKWMLN-UHFFFAOYSA-N) confirms the compound’s unique stereochemistry.

Comparative Analysis with Structural Analogs

Modifying the indolinone N-alkyl group significantly alters physicochemical properties. For example, replacing the methyl group with ethyl (as in N-(1-ethyl-2-oxoindolin-5-yl)-2-methylpropane-1-sulfonamide) reduces molecular weight to 296.39 g/mol and increases steric bulk, potentially affecting target binding .

PropertyN-(1-methyl-2-oxoindolin-5-yl)naphthalene-2-sulfonamideN-(1-ethyl-2-oxoindolin-5-yl)-2-methylpropane-1-sulfonamide
Molecular FormulaC₁₉H₁₆N₂O₃SC₁₄H₂₀N₂O₃S
Molecular Weight (g/mol)352.41296.39
Key Structural FeaturesNaphthalene sulfonamide, methyl-indolinoneBranched sulfonamide, ethyl-indolinone
Bioactivity PotentialAntimicrobial, anticancer (hypothesized)Underexplored

Synthesis and Characterization

Analytical Characterization

Rigorous structural validation employs:

  • FTIR Spectroscopy: Confirms sulfonamide (S=O asym/sym stretches ~1360 cm⁻¹ and 1150 cm⁻¹) and lactam (C=O stretch ~1680 cm⁻¹) .

  • NMR Spectroscopy:

    • ¹H NMR: Methyl singlet (~δ 3.1 ppm), indolinone aromatic protons (δ 6.5–7.3 ppm), naphthalene multiplet (δ 7.4–8.3 ppm).

    • ¹³C NMR: Lactam carbonyl (~δ 175 ppm), sulfonamide sulfur-linked carbons (~δ 140 ppm) .

  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular ion [M+H]⁺ at m/z 353.12 (calc. 353.09).

Biological Activity and Mechanistic Insights

Hypothesized Pharmacological Targets

Though direct studies are lacking, the structural duality of this compound suggests multiple mechanisms:

  • Antimicrobial Action: Sulfonamides inhibit dihydropteroate synthase (DHPS) in folate biosynthesis. The naphthalene group may enhance bacterial membrane penetration.

  • Anticancer Potential: Indolinone derivatives exhibit kinase inhibition (e.g., VEGF-R2, CDK2). Molecular docking predicts strong binding to BRCA2 (ΔG ≈ -7.99 kcal/mol in analogs) .

Cytotoxicity and Selectivity Trends

A structure-activity relationship (SAR) study of analogous Schiff bases revealed:

  • Electron-Withdrawing Substituents: Nitro or chloro groups at the ortho position enhance cytotoxicity (IC₅₀ = 4.25–5.00 µM) .

  • Selectivity Indices (SI): Optimal SI > 10 (e.g., 11.46 for compound 3i) , suggesting that methyl substitution in N-(1-methyl-2-oxoindolin-5-yl)naphthalene-2-sulfonamide may improve cancer cell specificity.

Computational and Molecular Modeling

Docking Studies with BRCA2

While no direct simulations exist for this compound, analogous sulfonamides show strong affinity for BRCA2’s DNA-binding domain (PDB: 3UV7). Key interactions include:

  • Hydrogen Bonds: Sulfonamide oxygen with Arg2501 (2.1 Å).

  • π-Stacking: Naphthalene and His2512 side chain .

ADMET Predictions

In silico profiling using SwissADME predicts:

  • Lipophilicity: LogP = 2.8 (moderate permeability).

  • Solubility: -5.1 LogS (poor aqueous solubility).

  • Drug-Likeness: 2 violations of Lipinski’s rules (MW > 500, RB > 10).

Future Research Directions

Synthesis Optimization

  • Green Chemistry Approaches: Microwave-assisted synthesis or biocatalytic methods to improve yield beyond 80%.

  • Derivatization: Introduce fluorinated or glycosylated groups to modulate solubility.

Biological Evaluation Priorities

  • In Vitro Screening: Prioritize panels against MCF-7 (breast), A549 (lung), and HepG2 (liver) cancer lines.

  • Mechanistic Studies: Transcriptomic profiling to identify kinase or protease targets.

Formulation Strategies

  • Nanoparticulate Delivery: PEGylated liposomes to address solubility limitations.

  • Prodrug Design: Esterase-activated prodrugs for targeted release.

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